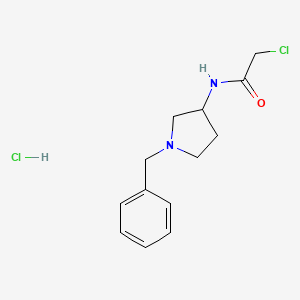

![molecular formula C7H14ClNO B2371652 (3aS,6aR)-六氢-2H-环戊[b]呋喃-3a-胺盐酸盐 CAS No. 2059908-47-1](/img/structure/B2371652.png)

(3aS,6aR)-六氢-2H-环戊[b]呋喃-3a-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a cyclic ether with a six-membered ring containing an oxygen atom . It is characterized by its stereochemistry, with three stereocenters at positions 3, 3a, and 6a .

Synthesis Analysis

A practical synthesis of a similar compound, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key intermediate in the synthesis of darunavir from monopotassium isocitrate, has been described . The isocitric acid salt, obtained from a high-yielding fermentation fed by sunflower oil, was converted in several steps to a tertiary amide .Molecular Structure Analysis

The molecular structure of similar compounds shows that they are cyclic ethers with a six-membered ring containing an oxygen atom . They are characterized by their stereochemistry, with three stereocenters at positions 3, 3a, and 6a .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds show that they have a molecular formula of C6H10O3, an average mass of 130.142 Da, and a mono-isotopic mass of 130.062988 Da .科学研究应用

达鲁那韦合成

该化合物是达鲁那韦合成中的关键中间体,达鲁那韦是一种用于治疗 HIV/AIDS 的蛋白酶抑制剂 。 合成过程包括将由葵花籽油高产发酵获得的异柠檬酸盐转化为叔酰胺 。 该酰胺连同化合物的酯官能团一起被还原,得到一个短暂的胺基三醇,它在原位转化为标题化合物 .

抗菌活性

呋喃衍生物,包括“ (3aS,6aR)-六氢-2H-环戊[b]呋喃-3a-胺盐酸盐”,已显示出显着的抗菌活性 。 它们已被用于创造许多创新的抗菌剂以对抗微生物耐药性 .

抗菌药物

含呋喃的化合物表现出广泛的有利生物学和药理学特征,因此它们已被用作许多不同疾病领域的药物 。 它们是抗击细菌菌株引起的感染的最强工具之一 .

抗溃疡活性

呋喃具有多种治疗优势,例如抗溃疡 。 这表明“ (3aS,6aR)-六氢-2H-环戊[b]呋喃-3a-胺盐酸盐”可能用于治疗溃疡 .

利尿活性

含呋喃的化合物,包括“ (3aS,6aR)-六氢-2H-环戊[b]呋喃-3a-胺盐酸盐”,已显示出利尿活性 。 这表明它在治疗需要增加尿液产量的疾病方面具有潜在的应用价值 .

肌肉松弛剂

人们还发现呋喃衍生物具有肌肉松弛剂的特性 。 这可能使“ (3aS,6aR)-六氢-2H-环戊[b]呋喃-3a-胺盐酸盐”在治疗引起肌肉痉挛或紧张的疾病方面有用 .

作用机制

Target of Action

The compound, also known as (3aS,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-amine;hydrochloride, is a key intermediate in the synthesis of Darunavir , a widely used HIV-1 protease inhibitor drug . The primary target of this compound is the HIV-1 protease , an enzyme that plays a crucial role in the life cycle of the HIV virus .

Mode of Action

The compound interacts with the HIV-1 protease, inhibiting its function. This inhibition prevents the protease from cleaving the viral polyprotein precursors, which is a necessary step for the production of mature infectious viral particles .

Biochemical Pathways

The compound affects the HIV life cycle pathway . By inhibiting the HIV-1 protease, it disrupts the maturation process of the virus, preventing the production of infectious viral particles and thus slowing the progression of the disease .

Pharmacokinetics

Darunavir is known to have good oral bioavailability and is metabolized primarily by the liver .

Result of Action

The molecular and cellular effects of the compound’s action result in the reduction of viral load in HIV-infected individuals. By inhibiting the HIV-1 protease, it prevents the maturation of the virus, thereby reducing the number of infectious viral particles that can infect new cells .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other medications can influence its efficacy through drug-drug interactions .

属性

IUPAC Name |

(3aS,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c8-7-3-1-2-6(7)9-5-4-7;/h6H,1-5,8H2;1H/t6-,7+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCPZUHQMQFKOM-HHQFNNIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)(CCO2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@](C1)(CCO2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2371569.png)

![7-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2371573.png)

![4-chlorophenyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-4-yl sulfone](/img/structure/B2371576.png)

![methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2371592.png)